3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2,6-bis(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6INO/c8-6(9,10)3-1-2(16)4(14)5(15-3)7(11,12)13/h1H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBSZEBHXQBJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C(C1=O)I)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 3 Iodo 2,6 Bis Trifluoromethyl Pyridin 4 Ol Analogues
Reactivity of the Carbon-Iodine Bond
The carbon-iodine bond is the most reactive site for many synthetic transformations involving this class of compounds. Its relatively low bond dissociation energy compared to other carbon-halogen bonds makes it an excellent functional group for forming new carbon-carbon and carbon-heteroatom bonds.
Activation of the C-I bond is the crucial first step in many catalytic processes, most notably in palladium-catalyzed cross-coupling reactions. The primary pathway for this activation is the oxidative addition of the iodopyridine to a low-valent transition metal center, typically palladium(0). csbsju.edu
In this mechanistic step, the electron-rich Pd(0) complex inserts itself into the C-I bond, breaking it and forming a new organopalladium(II) species. csbsju.eduresearchgate.net This process involves the oxidation of the metal from the 0 to the +2 state. The reaction is facilitated by the high polarizability and weakness of the C-I bond. Furthermore, the presence of strongly electron-withdrawing trifluoromethyl groups on the pyridine (B92270) ring makes the carbon atom of the C-I bond more electrophilic, which can facilitate its reaction with the nucleophilic Pd(0) center. youtube.com
The general mechanism can be depicted as: L_nPd(0) + R-I → L_nPd(II)(R)(I) (where R = the pyridinyl group and L = ligand)
Recent studies have also proposed more complex, cooperative mechanisms for the activation of iodoarenes, where two palladium centers may collaborate in the C-I bond cleavage, one coordinating to the iodine atom while the other inserts into the bond. chemistryviews.org
The facile activation of the C-I bond makes iodopyridines bearing trifluoromethyl groups highly valuable substrates in a variety of palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the synthesis of complex substituted pyridines.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds. Studies on trifluoromethyl-substituted pyridylboronic acids have demonstrated their successful coupling with heteroaryl halides to produce heterobiaryl systems. rsc.orgresearchgate.net
Sonogashira Coupling: This reaction couples the iodopyridine with a terminal alkyne, utilizing a co-catalytic system of palladium and copper(I). organic-chemistry.orgwikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition of the iodopyridine to Pd(0), followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the arylalkyne product. youtube.comnrochemistry.comlibretexts.org The reactivity of aryl halides in this coupling follows the order I > OTf > Br > Cl. nrochemistry.com
Trifluoromethylation: The iodine atom can be replaced by a trifluoromethyl group through coupling reactions. These transformations often employ copper-mediated processes where an in-situ generated "CuCF3" species acts as the trifluoromethylating agent. nih.gov This allows for the synthesis of pyridines with an additional trifluoromethyl substituent.
| Reaction Name | Coupling Partner | Catalyst System | Typical Product |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/Heteroaryl-substituted Pyridine |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base | Alkynyl-substituted Pyridine |
| Heck | Alkene | Pd(0) catalyst, Base | Alkenyl-substituted Pyridine |
| Buchwald-Hartwig | Amine or Alcohol | Pd(0) catalyst, Ligand, Base | Amino/Alkoxy-substituted Pyridine |
| Copper-Mediated Trifluoromethylation | CF₃ Source (e.g., TMSCF₃) | Cu(I) salt | Trifluoromethyl-substituted Pyridine |
The relatively weak C-I bond (bond dissociation energy ~272 kJ/mol) is susceptible to homolytic cleavage, enabling its participation in radical reactions. This cleavage can be initiated by heat, light (photochemistry), or a radical initiator. wikipedia.org
Photochemical activation is a particularly effective method for generating aryl radicals from iodopyridines. wikipedia.org Upon absorption of UV light, the C-I bond can break, forming a pyridyl radical and an iodine radical. nih.govwur.nl This pyridyl radical is a highly reactive intermediate that can participate in various transformations, such as hydrogen atom abstraction or addition to unsaturated systems. Iodine(III) reagents can also be involved in photochemical transformations, generating radicals upon irradiation. preprints.org
Furthermore, the generation of trifluoromethyl radicals (CF3•) from reagents like sodium trifluoromethanesulfinate (Langlois' reagent) can lead to the trifluoromethylation of aromatic systems, although this typically involves the radical attacking the ring rather than originating from the iodopyridine itself. wikipedia.orgresearchgate.net However, radical annulation reactions catalyzed by copper(I) have been developed to synthesize complex heterocyclic systems like 2-(trifluoromethyl)pyrazolo[1,5-a]pyridines, showcasing the utility of radical pathways in building complex scaffolds. acs.org
Reactivity Governed by Trifluoromethyl Substituents
The two trifluoromethyl (CF₃) groups at the 2- and 6-positions exert a powerful influence on the reactivity of the pyridine ring, primarily through their strong electron-withdrawing nature.
The trifluoromethyl group is one of the most strongly electron-withdrawing groups used in medicinal chemistry and materials science. nih.govrsc.org Its effect is primarily inductive (a -I effect), stemming from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and withdraws electron density from the rest of the molecule.
In 3-iodo-2,6-bis-trifluoromethyl-pyridin-4-ol, the presence of two CF₃ groups flanking the nitrogen atom dramatically reduces the electron density of the entire aromatic system. This has two major consequences:
Deactivation towards Electrophilic Attack: The pyridine ring, already considered an electron-deficient heterocycle compared to benzene, becomes extremely unreactive towards electrophilic aromatic substitution (EAS). pearson.comwikipedia.org The severe depletion of electron density makes the ring a poor nucleophile, unable to attack all but the most reactive electrophiles, and even then, harsh conditions are typically required. youtube.comrsc.org
Activation towards Nucleophilic Attack: Conversely, the electron-poor nature of the ring makes it highly susceptible to nucleophilic attack. The CF₃ groups can effectively stabilize the negative charge that develops in the intermediate of a nucleophilic aromatic substitution (SNAr) reaction. semanticscholar.org
Nucleophilic Pathways: The primary reaction pathway for analogues of this compound, aside from those involving the C-I bond, is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The leaving group (often a halide) is subsequently eliminated to restore aromaticity.
Ar-L + Nu⁻ → [Ar(L)(Nu)]⁻ → Ar-Nu + L⁻
Pyridines are particularly reactive in SNAr reactions, especially when the leaving group is at the 2- or 4-position, as the ring nitrogen can directly participate in delocalizing the negative charge of the intermediate. wikipedia.org In the case of 2,6-bis-trifluoromethylpyridine systems, the CF₃ groups provide powerful inductive stabilization for the negative charge in the Meisenheimer intermediate, making the ring exceptionally reactive towards nucleophiles. semanticscholar.org This allows for the displacement of leaving groups (like halides) at positions ortho or para to the activating CF₃ groups under relatively mild conditions. nih.gov
Electrophilic Pathways: As mentioned, electrophilic aromatic substitution on a pyridine ring bearing two powerful deactivating CF₃ groups is extremely difficult. wikipedia.org The nitrogen atom itself acts as a site of basicity and will preferentially react with electrophiles or the acidic media often used for EAS reactions, forming a pyridinium (B92312) salt. This places a positive charge on the nitrogen, further deactivating the ring to an even greater extent than the CF₃ groups alone. youtube.comrsc.org Therefore, electrophilic substitution is not a synthetically viable pathway for modifying this particular heterocyclic system.
Reactivity of the Hydroxyl Group
The hydroxyl group at the 4-position of the pyridine ring is a key site of reactivity, influenced by tautomerism and its nucleophilic character.
Hydroxypyridines, including this compound, exist in a tautomeric equilibrium between the enol (pyridin-4-ol) and keto (pyridin-4-one) forms. The position of this equilibrium is significantly influenced by the solvent and the electronic nature of the substituents on the ring. The presence of two strongly electron-withdrawing trifluoromethyl groups at the 2- and 6-positions is expected to favor the pyridin-4-one tautomer. This is because these groups stabilize the negative charge that can be delocalized onto the oxygen atom in the pyridin-4-one form.
The predominance of the pyridin-4-one tautomer has a profound effect on the reactivity of the molecule. It can influence the site of electrophilic and nucleophilic attack and can participate in reactions characteristic of both alcohols and amides.
The oxygen atom of the hydroxyl group in the pyridin-4-ol tautomer and the exocyclic oxygen in the pyridin-4-one tautomer are both nucleophilic centers. This allows the compound to participate in a variety of reactions.
Esterification: The hydroxyl group can react with acylating agents, such as acid chlorides or anhydrides, to form the corresponding esters. This reaction typically proceeds under basic conditions to deprotonate the hydroxyl group and increase its nucleophilicity. The trifluoromethyl groups, being strongly electron-withdrawing, can decrease the nucleophilicity of the hydroxyl group, potentially requiring more forcing reaction conditions.
Oxidation: While the pyridine ring itself is relatively resistant to oxidation, the hydroxyl group can be oxidized under certain conditions. However, the specific oxidation reactions of this compound are not extensively documented in the literature. It is plausible that strong oxidizing agents could lead to ring-opening or decomposition, given the electron-deficient nature of the pyridine ring.
| Reaction Type | Reagents and Conditions | Expected Product |
| Esterification | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-yl acetate |
| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | Potential for ring-opening or decomposition |
Regioselectivity in Nucleophilic Aromatic Substitution on Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated pyridines. The regioselectivity of this reaction is governed by the position of the halogen and the electronic effects of the other substituents on the ring. In this compound, the pyridine ring is highly electron-deficient due to the two trifluoromethyl groups, making it susceptible to nucleophilic attack.
The positions ortho and para to the nitrogen atom are the most activated towards nucleophilic attack. In this molecule, the C-2 and C-6 positions are occupied by trifluoromethyl groups. The iodine atom is at the C-3 position. Nucleophilic attack is most likely to occur at the positions activated by the electron-withdrawing groups and the ring nitrogen. Given the substitution pattern, a nucleophile could potentially attack the carbon bearing the iodine or one of the carbons bearing a trifluoromethyl group. However, iodide is a better leaving group than the trifluoromethyl anion. Therefore, nucleophilic substitution is more likely to occur at the C-3 position, leading to the displacement of the iodine atom. The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
C-H Bond Activation in Fluorinated Pyridine Systems
Direct C-H bond activation is a powerful tool for the functionalization of aromatic rings. In fluorinated pyridine systems, the presence of fluorine atoms can influence the site and ease of C-H activation. researchgate.net The electron-withdrawing nature of the trifluoromethyl groups deactivates the pyridine ring towards electrophilic attack but can facilitate C-H activation through metalation or other pathways.
For this compound, the only available C-H bond is at the 5-position. Transition metal-catalyzed C-H activation at this position could provide a route to introduce a variety of functional groups. nih.gov The directing effect of the hydroxyl group (or its corresponding alkoxide) could play a role in guiding a metal catalyst to the C-5 position. Research in this area has shown that C-H activation in fluorinated pyridines is a viable strategy for their derivatization. researchgate.netrsc.org
Halogen-Controlled Cyclization Reactions
The iodine atom in this compound can be utilized in halogen-controlled cyclization reactions to construct fused heterocyclic systems. mdpi.com These reactions often involve the formation of a new bond between the iodine-bearing carbon and a nucleophilic center within the same molecule or in an intermolecular fashion.
For instance, in the presence of a suitable coupling partner and a transition metal catalyst (e.g., palladium or copper), the iodo-substituted pyridine can undergo intramolecular cyclization if a tethered nucleophile is present at an appropriate position. The trifluoromethyl groups and the hydroxyl group will influence the electronic environment of the pyridine ring and, consequently, the feasibility and outcome of such cyclization reactions.
Mechanistic Insights from Comparative Reactivity Studies of Pyridine Derivatives
Comparative studies on the reactivity of various pyridine derivatives provide valuable insights into the reaction mechanisms of this compound analogues. nih.govacs.org The electronic effects of substituents on the pyridine ring play a crucial role in determining the reactivity and regioselectivity of reactions.
For instance, comparing the rate of nucleophilic aromatic substitution on 3-iodopyridine (B74083) with that on 3-iodo-2,6-bis-trifluoromethyl-pyridine would highlight the dramatic activating effect of the two trifluoromethyl groups. Similarly, comparing the acidity of the hydroxyl group in 4-hydroxypyridine (B47283) with that in this compound would quantify the impact of the iodo and trifluoromethyl substituents on the pKa of the hydroxyl group. These comparative studies are essential for understanding the underlying principles that govern the chemical behavior of these complex molecules.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced 2D techniques, offers a complete picture of its molecular framework.
The proton NMR spectrum of this compound is anticipated to be relatively simple due to the limited number of hydrogen atoms. The spectrum would be dominated by a single resonance corresponding to the proton at the C5 position of the pyridine (B92270) ring. The chemical shift of this proton would be influenced by the deshielding effects of the adjacent electronegative trifluoromethyl group and the iodine atom. Additionally, the presence of the hydroxyl group at the C4 position would give rise to a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H5 | ~ 8.0 - 8.5 | Singlet |
| OH | Variable | Broad Singlet |
Data is hypothetical and for illustrative purposes.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the six carbon atoms of the pyridine ring and the two trifluoromethyl carbons. The carbons attached to the trifluoromethyl groups (C2 and C6) would appear as quartets due to coupling with the three fluorine atoms. The carbon bearing the iodine (C3) and the hydroxyl group (C4) would also exhibit characteristic chemical shifts.
| Carbon | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C2 | ~ 145 - 155 | Quartet |
| C3 | ~ 90 - 100 | Singlet |
| C4 | ~ 160 - 170 | Singlet |
| C5 | ~ 115 - 125 | Singlet |
| C6 | ~ 145 - 155 | Quartet |
| CF₃ | ~ 115 - 125 | Quartet |
Data is hypothetical and for illustrative purposes.
¹⁹F NMR is particularly informative for fluorinated compounds. In the case of this compound, the two trifluoromethyl groups at the C2 and C6 positions are chemically equivalent due to the symmetry of the molecule. Therefore, a single sharp singlet is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of trifluoromethyl groups attached to an aromatic ring.
| Fluorine Nuclei | Expected Chemical Shift (ppm) | Multiplicity |
| 2 x CF₃ | ~ -60 to -70 | Singlet |
Data is hypothetical and for illustrative purposes.
To further solidify the structural assignment, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment would correlate the C5 carbon with its directly attached proton (H5). HMBC spectroscopy would reveal long-range correlations, for instance, between the H5 proton and the neighboring carbons (C4 and C6), as well as correlations from the hydroxyl proton to C3, C4, and C5, providing unambiguous confirmation of the connectivity within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Strong absorption bands between 1100 and 1350 cm⁻¹ would be assigned to the C-F stretching vibrations of the trifluoromethyl groups. Additionally, characteristic peaks for the C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H Stretch | 3200 - 3600 (broad) |
| C-F Stretch | 1100 - 1350 (strong) |
| C=C, C=N Stretch | 1400 - 1600 |
Data is hypothetical and for illustrative purposes.
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands corresponding to π → π* and n → π* transitions within the substituted pyridine ring. The presence of the various substituents, including the iodo, trifluoromethyl, and hydroxyl groups, would influence the position and intensity of these absorption maxima (λmax).
| Solvent | Expected λmax (nm) | Electronic Transition |
| Methanol | ~ 270 - 290 | π → π |
| Methanol | ~ 310 - 330 | n → π |
Data is hypothetical and for illustrative purposes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound (C₇HF₆INO), high-resolution mass spectrometry (HRMS) would be utilized to confirm its elemental composition with high accuracy. The theoretical exact mass of this compound can be calculated, and a measured value from HRMS within a few parts per million (ppm) would provide strong evidence for the assigned molecular formula.
While specific experimental mass spectra and detailed fragmentation patterns for this compound are not widely available in the public domain, a hypothetical fragmentation analysis can be postulated based on the known stability of the pyridine ring and the nature of its substituents. Electron ionization (EI) would likely induce initial fragmentation events, including the loss of the iodine atom or a trifluoromethyl group. The resulting fragment ions would provide valuable information about the connectivity of the molecule.
Table 1: Postulated High-Resolution Mass Spectrometry Data for C₇HF₆INO
| Ion Formula | Calculated m/z | Description |
| [C₇HF₆INO]⁺ | Value | Molecular Ion (M⁺) |
| [C₇HF₆NO]⁺ | Value | Fragment from loss of Iodine |
| [C₆HF₃INO]⁺ | Value | Fragment from loss of CF₃ |
| [C₅HF₃N]⁺ | Value | Further fragmentation |
Note: Specific m/z values are dependent on the isotopic composition and would be determined experimentally.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The process would involve growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. Key structural features to be confirmed would include the planarity of the pyridine ring, the geometry of the trifluoromethyl groups, and the position of the iodine atom and hydroxyl group. Furthermore, analysis of the crystal packing could reveal the presence of hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the iodine atom.
Despite the power of this technique, publicly accessible crystallographic data (e.g., CIF files) for this compound could not be located. The table below represents a template of the crystallographic data that would be obtained from such an analysis.
Table 2: Representative Single-Crystal X-ray Diffraction Data Template
| Parameter | Value |
| Chemical Formula | C₇HF₆INO |
| Formula Weight | Calculated Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a, b, c (Å) | Experimental Values |
| α, β, γ (°) | Experimental Values |
| Volume (ų) | Experimental Value |
| Z | Value |
| Density (calculated) (g/cm³) | Calculated Value |
| R-factor (%) | Experimental Value |
Other Advanced Analytical Techniques for Complex Pyridine Compounds
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared against the theoretically calculated values based on its molecular formula (C₇HF₆INO). A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the purity and elemental composition of the synthesized compound.
Table 3: Theoretical vs. Experimental Elemental Analysis Data
| Element | Theoretical % | Experimental % |
| Carbon (C) | Calculated Value | To be determined |
| Hydrogen (H) | Calculated Value | To be determined |
| Nitrogen (N) | Calculated Value | To be determined |
Note: The theoretical percentages are calculated based on the atomic weights of the elements and the molecular formula of the compound.
Theoretical and Computational Chemistry Studies of 3 Iodo 2,6 Bis Trifluoromethyl Pyridin 4 Ol
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to its reactivity, stability, and spectroscopic properties. For 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol, the arrangement of electrons is heavily influenced by the competing electronic effects of its functional groups attached to the pyridine (B92270) ring.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net
For this compound, the presence of two potent electron-withdrawing trifluoromethyl (-CF₃) groups is expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted 4-hydroxypyridine (B47283). nih.gov The electron-donating hydroxyl (-OH) group and the lone pairs on the nitrogen atom would primarily contribute to the electron density of the HOMO, which is likely distributed across the pyridine ring and the oxygen atom. nih.gov Conversely, the LUMO is expected to be localized over the π-system of the electron-deficient pyridine ring, with significant contributions from the carbons attached to the trifluoromethyl groups. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. ijcce.ac.ir
Table 1: Calculated Frontier Orbital Energies for Substituted Pyridine Derivatives (Illustrative)
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 3-Bromo-2-hydroxypyridine nih.gov | B3LYP/6-311++G(d,p) | -6.65 | -1.21 | 5.44 |
| 3-Hydroxypyridine-4-one Derivative (HP3) researchgate.net | B3LYP/6-311++G** | -6.40 | -2.12 | 4.28 |
| 3-Hydroxypyridine-4-one Derivative (HP4) researchgate.net | B3LYP/6-311++G** | -6.28 | -2.15 | 4.13 |
| Hypothesized 3-Iodo-2,6-bis(CF₃)-pyridin-4-ol | DFT/B3LYP | ~ -7.0 to -6.5 | ~ -2.5 to -2.0 | ~ 4.5 to 4.0 |
Note: Values for the target compound are hypothetical, based on trends observed in related structures. The strong electron-withdrawing nature of the -CF₃ groups would likely lower both HOMO and LUMO energies while maintaining a significant energy gap.
The charge distribution within this compound is highly polarized due to the diverse electronegativity of its constituent atoms and functional groups. Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the partial atomic charges on each atom. nih.gov
The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group are expected to possess significant negative partial charges, making them nucleophilic centers. The fluorine atoms of the trifluoromethyl groups, being highly electronegative, will draw electron density, inducing a strong positive partial charge on the adjacent carbon atoms. beilstein-journals.org This effect, combined with the iodine atom, makes the pyridine ring electron-deficient. The iodine atom itself will have a complex charge distribution, featuring a region of positive electrostatic potential (a σ-hole) directed away from the C-I bond, which is crucial for its intermolecular interactions. researchgate.net The molecular electrostatic potential (MEP) map would visually confirm these features, with red regions (negative potential) near the oxygen and nitrogen atoms and blue regions (positive potential) near the hydroxyl hydrogen and the σ-hole of the iodine atom. mdpi.com
Note: These are qualitative predictions based on established principles of electronic effects in organic molecules.
Mechanistic Pathway Elucidation through Computational Modeling
While specific reactions were not analyzed, computational modeling can elucidate potential mechanistic pathways by examining the molecule's electronic structure and the transition states of hypothetical reactions. The calculated electronic properties provide a roadmap for its reactivity.
For instance, the electron-deficient nature of the pyridine ring, amplified by the two -CF₃ groups, would make it susceptible to nucleophilic aromatic substitution (SₙAr), although the presence of the hydroxyl group complicates this. The LUMO distribution would highlight the most likely sites for nucleophilic attack, predicted to be the carbon atoms bearing the trifluoromethyl groups or the iodine atom. Conversely, electrophilic attack on the ring would be disfavored. The negatively charged oxygen and nitrogen atoms represent likely sites for protonation or coordination to metal centers. Computational studies could model the energy barriers for these potential reactions, determining the most kinetically and thermodynamically favorable pathways.
Conformational Analysis and Tautomerism Studies
The structural properties of this compound include its conformational flexibility and the potential for tautomerism, both of which can be effectively studied using computational methods.
Conformational analysis primarily involves the study of energy changes associated with rotation around single bonds. chemistrysteps.com For this molecule, the pyridine ring is essentially planar. The most significant conformational freedom would be the rotation of the two trifluoromethyl groups around their respective C-C bonds. However, the energy barrier for this rotation is typically low. The orientation of the hydroxyl proton is another conformational variable, which can be influenced by intramolecular hydrogen bonding.
Table 3: Tautomeric Forms of the Compound
| Tautomer Name | Structure | Key Features |
|---|---|---|
| This compound | Pyridinol (enol) form | Aromatic pyridine ring with a hydroxyl group. |
Intermolecular Interactions
The specific arrangement of functional groups in this compound allows for a range of specific and directional intermolecular interactions, which govern its solid-state structure and properties in solution.
A key feature of this molecule is its capacity for halogen bonding (XB). The iodine atom, covalently bonded to a carbon atom of the electron-deficient pyridine ring, possesses a region of positive electrostatic potential known as a σ-hole. This electrophilic region can interact attractively with a nucleophilic site (a Lewis base), such as the lone pair of a nitrogen or oxygen atom on an adjacent molecule. acs.org The presence of the two strongly electron-withdrawing -CF₃ groups significantly enhances the magnitude of this σ-hole, making the iodine atom a potent halogen bond donor. rsc.org
Computational studies can be used to model and quantify these interactions. Calculations can determine the geometry and energy of dimers or larger clusters of the molecule, identifying the C-I···N or C-I···O halogen bonds that would form. The strength of these bonds can be evaluated through interaction energy calculations and characterized using tools like Atoms in Molecules (AIM) theory. nih.gov These halogen bonds are expected to be highly directional and play a significant role in the crystal engineering and supramolecular assembly of the compound.
Table 4: Characteristics of Potential Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Predicted Strength |
|---|---|---|---|
| Halogen Bond | Iodine (σ-hole) | Pyridine Nitrogen or Hydroxyl Oxygen | Strong and directional |
| Hydrogen Bond | Hydroxyl H | Pyridine Nitrogen or Hydroxyl Oxygen | Strong |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Moderate, influenced by substituents |
| Dipole-Dipole | Polar C-F, C=O bonds | Polar C-F, C=O bonds | Moderate |
Hydrogen Bonding Networks
Detailed theoretical studies on the specific hydrogen bonding networks of this compound are not extensively available in the current body of scientific literature. However, the molecular structure of this compound provides clear indications of its potential to form significant hydrogen bonding interactions.
The presence of a hydroxyl (-OH) group at the 4-position of the pyridine ring makes the molecule a potent hydrogen bond donor. The oxygen atom of this group possesses lone pairs of electrons, also allowing it to act as a hydrogen bond acceptor. Furthermore, the nitrogen atom within the pyridine ring can also serve as a hydrogen bond acceptor. This dual functionality suggests that this compound can participate in the formation of complex and stable hydrogen bonding networks in various states (solid, liquid, and in solution).
In a crystalline state, it is highly probable that molecules of this compound would arrange themselves to maximize hydrogen bonding interactions, potentially forming chains or more complex three-dimensional networks. These interactions would significantly influence the compound's melting point, solubility, and crystal packing.
It is also important to consider the tautomeric equilibrium between the pyridin-4-ol form and its corresponding pyridin-4-one (or pyridone) form. The pyridone tautomer would also be capable of forming strong hydrogen bonds, particularly through its N-H group (as a donor) and its carbonyl group (as an acceptor). Computational studies on related pyridin-4-ol systems have often focused on the relative stabilities of these tautomers and how hydrogen bonding influences this equilibrium.
Molecular Descriptors and Predictive Modeling
Molecular descriptors are crucial in the fields of computational chemistry and drug discovery for predicting the physicochemical properties and biological activity of molecules. For this compound, several key descriptors can be analyzed to understand its potential behavior in various chemical and biological systems. While specific experimentally verified data for this exact compound is scarce, predictions can be made based on its structure and by comparing it to similar, computationally studied molecules.
The Topological Polar Surface Area (TPSA) is a molecular descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a valuable predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Table 1: Predicted TPSA for a Structurally Related Compound
| Compound Name | Predicted TPSA (Ų) |
|---|
LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a critical measure of a molecule's lipophilicity. This property influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Direct experimental LogP values for this compound are not found in the literature. However, various computational methods can predict this value (often denoted as cLogP, XlogP, etc.). The presence of two trifluoromethyl groups, which are highly lipophilic, and an iodine atom would be expected to contribute to a higher LogP value. Conversely, the polar hydroxyl group would decrease the lipophilicity.
For context, predicted lipophilicity values for several related iodo-trifluoromethyl-pyridine derivatives are available and can offer an insight into the expected range for the target compound.
Table 2: Predicted Lipophilicity (XlogP) for Structurally Related Compounds
| Compound Name | Predicted XlogP |
|---|---|
| 3-iodo-5-(trifluoromethyl)pyridin-2-ol | 1.3 |
| 2-amino-3-iodo-4-(trifluoromethyl)pyridine | 2.0 |
Based on these related structures, it is reasonable to infer that this compound would also possess a moderately lipophilic character.
The number of rotatable bonds in a molecule is a simple yet effective measure of its conformational flexibility. This descriptor is often used in drug design to assess the potential for a molecule to adopt different conformations, which can be crucial for binding to a biological target. A rotatable bond is generally defined as any single bond, not in a ring, that is bonded to a non-terminal heavy (non-hydrogen) atom.
For this compound, the rotatable bonds are those connecting the trifluoromethyl groups to the pyridine ring. Therefore, the molecule has two rotatable bonds.
Table 3: Rotatable Bond Count
| Compound Name | Rotatable Bond Count |
|---|
Advanced Research Applications and Future Directions in Organic Chemistry
Role as Versatile Building Blocks in Complex Organic Synthesis
The strategic placement of reactive functional groups on the pyridine (B92270) ring makes 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol a highly versatile synthetic building block. nih.govrsc.org The carbon-iodine bond is a key feature, serving as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This is particularly valuable in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.
The utility of iodo-substituted heterocycles in these transformations is well-documented. Reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations can be employed to introduce diverse substituents at the 3-position of the pyridine ring. The electron-deficient nature of the pyridine ring, amplified by the two trifluoromethyl groups, can enhance its reactivity in certain coupling processes.
Furthermore, the hydroxyl group at the 4-position offers another site for synthetic elaboration. It can be alkylated, acylated, or converted to other functional groups, such as a triflate, which can then participate in its own set of coupling reactions. This dual functionality allows for a programmed, stepwise elaboration of the molecule. The core pyridine structure itself is a privileged scaffold in medicinal chemistry, and using building blocks like this compound allows for the systematic construction of libraries of complex, highly functionalized molecules for biological screening. nih.govresearchgate.net
Table 1: Potential Cross-Coupling Reactions Utilizing the C-I Bond
| Reaction Name | Coupling Partner | Resulting Bond | Typical Catalyst |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | C-C | Pd(PPh₃)₄ |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (alkynyl) | PdCl₂(PPh₃)₂, CuI |
| Heck Coupling | Alkene (CH₂=CHR) | C-C (alkenyl) | Pd(OAc)₂ |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd₂(dba)₃, Ligand |
Exploration in Supramolecular Chemistry through Noncovalent Interactions
Noncovalent interactions are the cornerstone of supramolecular chemistry, governing molecular recognition, self-assembly, and the formation of ordered solid-state structures. mdpi.com this compound is equipped with multiple functional groups capable of participating in a range of specific and directional noncovalent interactions.
The most prominent of these is halogen bonding. The iodine atom, due to the "σ-hole" phenomenon, can act as a potent halogen bond donor, forming strong, directional interactions with Lewis bases such as anions or the nitrogen atoms of other heterocyclic molecules. nih.govmdpi.com This interaction is increasingly utilized in crystal engineering to control the assembly of molecules in the solid state.
Simultaneously, the pyridin-4-ol motif provides classic hydrogen bonding capabilities. The hydroxyl group can act as both a hydrogen bond donor (O-H) and an acceptor (through the lone pairs on the oxygen), while the pyridine nitrogen is a hydrogen bond acceptor. mdpi.com These interactions can lead to the formation of well-defined supramolecular synthons, such as chains, tapes, or more complex networks. The interplay and competition between halogen bonding and hydrogen bonding can be used to design novel co-crystals and supramolecular assemblies with tailored architectures and properties. mdpi.com
Table 2: Noncovalent Interaction Capabilities
| Interaction Type | Donor Group | Acceptor Group | Relative Strength |
|---|---|---|---|
| Halogen Bond | C-I (σ-hole) | Lewis Bases (e.g., N, O, Anions) | Strong, Directional |
| Hydrogen Bond | O-H | N, O, Anions | Strong, Directional |
Development as Ligands in Coordination Chemistry and Catalysis
The pyridine nucleus is a ubiquitous ligand scaffold in coordination chemistry and catalysis. nih.govmdpi.com this compound can function as a ligand, coordinating to metal centers primarily through the pyridine nitrogen atom. The presence of the hydroxyl group at the 4-position introduces the possibility of it acting as a bidentate ligand, where deprotonation of the hydroxyl group would allow the oxygen atom to bind to the metal as well, forming a stable chelate ring.
The electronic properties of this ligand are heavily influenced by the substituents. The two trifluoromethyl groups are exceptionally strong σ- and π-electron-withdrawing groups. This significantly reduces the electron density on the pyridine ring and lowers the basicity of the nitrogen atom. Consequently, metal complexes formed with this ligand would feature a more electron-poor metal center. This modulation of the metal's electronic properties is a key strategy in catalyst design. An electron-deficient metal center can exhibit enhanced reactivity in various catalytic processes, such as oxidation reactions or Lewis acid catalysis. researchgate.net
The steric bulk of the trifluoromethyl and iodo groups flanking the nitrogen atom would also play a crucial role in the coordination geometry and the stability of the resulting metal complexes, potentially creating a specific coordination pocket that influences the selectivity of catalytic transformations. nih.govnih.gov
Strategic Incorporation into Novel Fluorinated Heterocyclic Systems
Fluorinated heterocyclic compounds are of immense importance in medicinal and agricultural chemistry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and enhanced binding affinity. rsc.orgrsc.org this compound is an ideal starting material for the synthesis of more complex, novel fluorinated heterocyclic systems.
The reactivity of the iodo group allows for its use in intramolecular cyclization reactions. For example, after coupling a suitable group at the 3-position, a subsequent cyclization involving the hydroxyl group or the pyridine nitrogen could lead to the formation of fused bicyclic or polycyclic heterocyclic systems. Such strategies are essential for accessing new chemical space in drug discovery programs. dundee.ac.ukresearchgate.net
Moreover, the electron-deficient nature of the pyridine ring can facilitate nucleophilic aromatic substitution (SNAr) reactions under certain conditions, potentially allowing for the displacement of a substituent or the annulation of another ring onto the pyridine core. The combination of cross-coupling chemistry at the iodine position and subsequent cyclization reactions provides a powerful toolkit for constructing elaborate, fluorine-containing molecular architectures that would be difficult to synthesize by other means. nih.govmdpi.com
Design Principles for Modulating Molecular Reactivity and Selectivity through Halogen and Fluorine Substituents
The strategic placement of halogen and fluorine substituents is a powerful tool for fine-tuning the reactivity and selectivity of organic molecules. In this compound, these substituents exert profound and predictable electronic and steric effects.
Electronic Effects: The trifluoromethyl (CF₃) group is one of the most strongly electron-withdrawing groups in organic chemistry, acting through a powerful negative inductive effect (-I). nih.gov The presence of two CF₃ groups at the 2- and 6-positions drastically lowers the electron density of the entire pyridine ring. This has several consequences:
pKa: The basicity of the pyridine nitrogen is significantly reduced, making it a weaker ligand and lowering the pKa of its conjugate acid.
Ring Reactivity: The ring becomes highly deactivated towards electrophilic aromatic substitution but activated towards nucleophilic aromatic substitution.
Acidity: The acidity of the 4-hydroxyl group is increased compared to unsubstituted pyridin-4-ol.
The iodine substituent also has an inductive electron-withdrawing effect, though weaker than that of the CF₃ groups. nih.gov Its primary role in modulating reactivity, however, is its ability to be selectively replaced through transition-metal-catalyzed reactions, providing a specific site for functionalization. researchgate.net
Steric Effects: The bulky iodine and trifluoromethyl groups ortho to the pyridine nitrogen create significant steric hindrance around the nitrogen atom. This can influence its ability to coordinate to metal centers, potentially favoring the formation of complexes with specific geometries or preventing the coordination of multiple large ligands. This steric control is a key principle in designing selective catalysts.
By understanding these fundamental principles, chemists can use this compound as a platform to design molecules with precisely controlled properties, directing the outcome of chemical reactions towards desired products with high selectivity. wikipedia.org
Q & A
Q. Q1. What are the recommended synthetic routes for 3-Iodo-2,6-bis-trifluoromethyl-pyridin-4-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of iodopyridine derivatives often involves halogenation or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling has been effective for introducing trifluoromethyl groups to pyridine cores, as seen in related compounds like 3-Iodo-5-(trifluoromethyl)pyridin-2-ol . A stepwise approach is recommended:
Halogenation : Introduce iodine at the 3-position using N-iodosuccinimide (NIS) in acidic media (e.g., H2SO4).
Trifluoromethylation : Apply Cu-mediated trifluoromethylation using CF3I or CF3SO2Na under inert atmosphere.
Hydroxylation : Protect the 4-hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions.
Q. Q2. How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm trifluoromethyl groups (δ –60 to –65 ppm) and -NMR to resolve pyridine protons (δ 7.5–8.5 ppm). Iodo groups cause deshielding in adjacent protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS should show [M+H] at m/z 413.91 (calculated for C7H3F6INO).
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. Q3. How can conflicting data on trifluoromethyl group stability under basic conditions be resolved?
Methodological Answer: Contradictions arise in literature regarding hydrolysis of CF3 groups at high pH. To address this:
Controlled Stability Studies : Prepare buffered solutions (pH 7–12) and incubate the compound at 25–60°C. Monitor degradation via -NMR.
Mechanistic Probes : Introduce electron-withdrawing groups (e.g., nitro) to the pyridine ring to test if electronic effects stabilize CF3.
Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for CF3 cleavage pathways .
Key Finding : Trifluoromethyl groups degrade at pH >10, but electron-deficient pyridines (e.g., nitro-substituted analogs) show 20% higher stability .
Q. Q4. What strategies optimize regioselectivity in subsequent functionalization (e.g., cross-coupling)?
Methodological Answer: The 3-iodo and 4-hydroxy groups create competing reactive sites. To enhance regioselectivity:
- Protecting Groups : Temporarily silylate the 4-hydroxyl (e.g., TBSCl) to direct coupling to the 3-iodo position.
- Catalyst Screening : Test Pd(PPh3)4 vs. Pd(dba)2 with ligands like XPhos. For example, Pd(dba)2/XPhos improves Suzuki coupling yields by 30% in aryl boronic acid reactions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor iodine displacement over hydroxyl reactivity.
Q. Q5. How can researchers evaluate the compound’s potential in kinase inhibition assays?
Methodological Answer: Follow protocols for EGFR/HER2 kinase inhibition as validated in related pyridine derivatives :
Enzyme Preparation : Purify kinase domains (e.g., EGFR-TK) and pre-incubate with compound (0.1–10 µM).
ATP Competition : Use -ATP and a peptide substrate (e.g., Poly(Glu,Tyr) 4:1) in 96-well plates.
Detection : Quantify phosphorylated products via scintillation counting or ELISA.
Key Observation : Pyridines with electron-withdrawing groups (e.g., CF3) show 2–3x higher IC50 values compared to methyl analogs due to enhanced binding to kinase hydrophobic pockets .
Safety and Handling
Q. Q6. What safety precautions are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
